tert-butyl N-[(1S,3R)-3-aminocyclopentyl]-N-methylcarbamate tert-butyl N-[(1S,3R)-3-aminocyclopentyl]-N-methylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13787628
InChI: InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-8(12)7-9/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1
SMILES: CC(C)(C)OC(=O)N(C)C1CCC(C1)N
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

tert-butyl N-[(1S,3R)-3-aminocyclopentyl]-N-methylcarbamate

CAS No.:

Cat. No.: VC13787628

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[(1S,3R)-3-aminocyclopentyl]-N-methylcarbamate -

Specification

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name tert-butyl N-[(1S,3R)-3-aminocyclopentyl]-N-methylcarbamate
Standard InChI InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-8(12)7-9/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1
Standard InChI Key KAUUUTDOHYYFTF-BDAKNGLRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N(C)[C@H]1CC[C@H](C1)N
SMILES CC(C)(C)OC(=O)N(C)C1CCC(C1)N
Canonical SMILES CC(C)(C)OC(=O)N(C)C1CCC(C1)N

Introduction

Synthesis and Preparation

The synthesis of carbamates typically involves the reaction of an amine with a carbamoylating agent, such as carbamoyl chloride or a carbamate ester. For tert-butyl N-[(1S,3R)-3-aminocyclopentyl]-N-methylcarbamate, the synthesis might involve a similar approach, starting with (1S,3R)-3-aminocyclopentylamine and a suitable carbamoylating agent.

Example Synthesis Steps:

  • Preparation of Starting Materials: Obtain (1S,3R)-3-aminocyclopentylamine through asymmetric synthesis or resolution methods.

  • Carbamoylation Reaction: React the amine with a carbamoylating agent in the presence of a base to form the carbamate.

  • Methylation: Introduce a methyl group to the carbamate nitrogen, possibly through a methylation reaction.

Potential Applications

Carbamates are known for their biological activity, including roles as insecticides, herbicides, and pharmaceuticals. The specific applications of tert-butyl N-[(1S,3R)-3-aminocyclopentyl]-N-methylcarbamate would depend on its biological properties, which could include enzyme inhibition, receptor binding, or other mechanisms.

Potential ApplicationDescription
Pharmaceutical AgentCould act as a therapeutic agent by interacting with biological targets.
AgrochemicalMight exhibit insecticidal or herbicidal properties.

Safety and Handling

Handling carbamates requires caution due to their potential toxicity. Safety precautions should include wearing protective gear and working in a well-ventilated area.

Safety PrecautionDescription
Protective GearWear gloves, goggles, and a mask.
VentilationWork in a well-ventilated area.

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